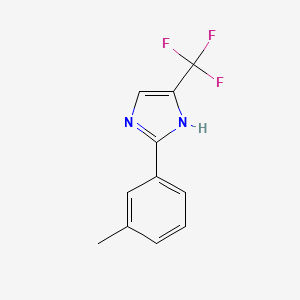

![molecular formula C11H7N3O2 B3126489 4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine CAS No. 33452-78-7](/img/structure/B3126489.png)

4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine

概要

説明

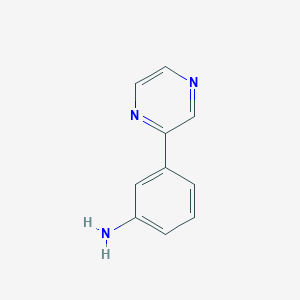

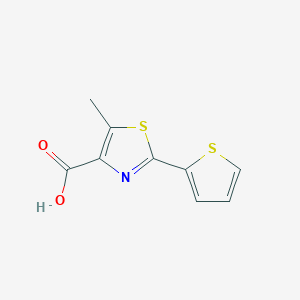

4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 213.2 . This compound is part of the benzo[4,5]imidazo[1,2-a]pyridines category, which is quite important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .

Synthesis Analysis

The synthesis of benzo[4,5]imidazo[1,2-a]pyridines has seen recent advancements . Various methodologies have been developed over the last decade . For instance, a metal-free catalyzed intermolecular tandem Michael addition/cyclization has been developed for the synthesis of benzo[4,5]imidazo[1,2-a]pyridines from α-bromocinnamaldehyde and 2-substituted benzimidazoles .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7N3O2/c15-14(16)10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-7H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Benzo[4,5]imidazo[1,2-a]pyridines are important heterocyclic motifs that have seen recent advancements in their synthesis . They are synthesized using a wide range of methodologies . The synthesis of this scaffold from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用

- Applications :

- Luminescent Properties : Imidazo[1,2-a]pyridine derivatives, including 4-NBIP, exhibit luminescence. Researchers have explored their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .

- Molecular Docking : Computational studies explore the binding interactions of 4-NBIP with biological targets. These insights aid in drug design and optimization .

Medicinal Chemistry and Drug Development

Materials Science and Optoelectronics

Computational Chemistry and Docking Studies

作用機序

Target of Action

The primary target of 4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine is the KRAS G12C protein . This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation. Mutations in this protein are often associated with various types of cancer .

Mode of Action

This compound interacts with its target through a covalent bond . This interaction results in the inhibition of the KRAS G12C protein, thereby disrupting the signaling pathways it controls .

Biochemical Pathways

The inhibition of the KRAS G12C protein affects several downstream pathways. These include the MAPK and PI3K pathways, which are involved in cell growth, survival, and differentiation . The disruption of these pathways can lead to the death of cancer cells .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to reach their target sites effectively .

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth. By targeting the KRAS G12C protein, this compound can effectively kill cancer cells that have this specific mutation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Additionally, the presence of other molecules can influence the efficacy of the compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-nitropyrido[1,2-a]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c15-14(16)10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRIBVDAFKHJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

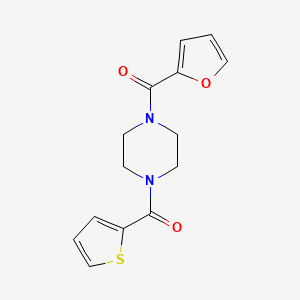

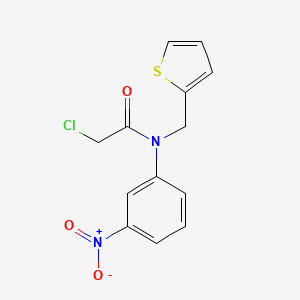

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B3126509.png)